molecular formula C26H21ClS B14571740 Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- CAS No. 61623-67-4

Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]-

Cat. No.: B14571740
CAS No.: 61623-67-4
M. Wt: 401.0 g/mol
InChI Key: URUCSAQJXRPTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- involves its interaction with molecular targets through its functional groups. The chlorine and thioether groups play a crucial role in its reactivity and binding to specific sites. The pathways involved may include nucleophilic substitution and redox reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-4-methyl-: Similar structure but lacks the thioether group.

    Benzene, 1-chloro-4-methoxy-: Contains a methoxy group instead of a thioether group.

    Benzene, 1-chloro-4-(chlorophenylmethyl)-: Features a chlorophenylmethyl group instead of a thioether group.

Uniqueness

The presence of the thioether group in Benzene, 1-chloro-4-[[(4-methylphenyl)diphenylmethyl]thio]- distinguishes it from other similar compounds. This functional group imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61623-67-4

Molecular Formula

C26H21ClS

Molecular Weight

401.0 g/mol

IUPAC Name

1-chloro-4-[(4-methylphenyl)-diphenylmethyl]sulfanylbenzene

InChI

InChI=1S/C26H21ClS/c1-20-12-14-23(15-13-20)26(21-8-4-2-5-9-21,22-10-6-3-7-11-22)28-25-18-16-24(27)17-19-25/h2-19H,1H3

InChI Key

URUCSAQJXRPTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.